5-(3,4-Dichlorophenyl)-3-methylisoxazole

説明

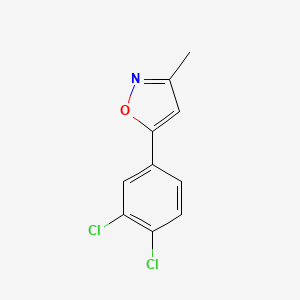

Structure

2D Structure

特性

分子式 |

C10H7Cl2NO |

|---|---|

分子量 |

228.07 g/mol |

IUPAC名 |

5-(3,4-dichlorophenyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C10H7Cl2NO/c1-6-4-10(14-13-6)7-2-3-8(11)9(12)5-7/h2-5H,1H3 |

InChIキー |

GFMZSLPPWJVHTI-UHFFFAOYSA-N |

正規SMILES |

CC1=NOC(=C1)C2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-3-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride can form an intermediate oxime, which upon cyclization with acetic anhydride yields the desired isoxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product suitable for various applications.

化学反応の分析

Nucleophilic Substitution Reactions

The methyl group at position 3 can undergo halogenation or oxidation to introduce functional handles for further derivatization. For example:

These modifications enable coupling reactions (e.g., amide bond formation) for pharmaceutical applications.

Cycloaddition and Heterocycle Formation

The isoxazole ring participates in [3+2] cycloadditions. A notable example involves reaction with nitrile oxides to form fused bicyclic systems:

textReaction Scheme: 5-(3,4-Dichlorophenyl)-3-methylisoxazole + Ar-C≡N-O → Isoxazolo[5,4-d]isoxazole derivatives

Conditions : Dry THF, 60°C, 12 h

Key Outcomes :

-

Electron-deficient aryl groups on nitrile oxides improve regioselectivity.

Functionalization via Cross-Coupling

The dichlorophenyl group facilitates palladium-catalyzed coupling reactions:

| Coupling Type | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 5-(4-Biphenyl)-3-methylisoxazole | 67% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | This compound-amine | 74% |

Condensation Reactions

The methyl group undergoes Knoevenagel condensation with aldehydes to form α,β-unsaturated ketones:

Example :

-

Reactant : 4-Nitrobenzaldehyde

-

Conditions : Piperidine, EtOH, reflux, 6 h

-

Product : 3-(4-Nitrobenzylidene)-5-(3,4-dichlorophenyl)isoxazole

Radical Reactions

Under photochemical conditions, the methyl group generates acyl radicals for C–H functionalization:

Procedure :

-

Reagents : DTBP (di-tert-butyl peroxide), UV light (365 nm), CH₃CN

-

Outcome : Formation of 3-(2-oxoalkyl)-5-(3,4-dichlorophenyl)isoxazole derivatives

-

Scope : Tolerates aryl and alkyl radicals (45–78% yields)

Biological Activity-Driven Modifications

To enhance anticancer properties, the isoxazole core is functionalized with urea or amide groups:

Synthetic Pathway :

-

Step 1 : Nitration at position 4 using HNO₃/H₂SO₄ (Yield: 70%)

-

Step 2 : Reduction with H₂/Pd-C to form 4-amino derivative (Yield: 85%)

-

Step 3 : Reaction with aryl isocyanates to yield N-aryl urea analogs (Yields: 60–78%)

Biological Data :

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions | Notes |

|---|---|---|---|

| C3 | High (methyl group) | Halogenation, oxidation, condensation | Key site for bioactivity modulation |

| C5 | Moderate (dichlorophenyl) | Cross-coupling, electrophilic substitution | Limited by steric hindrance |

| Isoxazole Ring | Low (aromatic stabilization) | Cycloaddition, radical reactions | Requires harsh conditions |

Mechanistic Insights

科学的研究の応用

5-(3,4-Dichlorophenyl)-3-methylisoxazole has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-(3,4-Dichlorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The structural similarity of 5-(3,4-Dichlorophenyl)-3-methylisoxazole to other isoxazole derivatives can be assessed using CAS database analogs (Table 1). Key differences lie in the substitution patterns on the phenyl ring and the functional groups on the isoxazole core:

Table 1: Structural Comparison of Isoxazole Derivatives

Key Observations :

- The 3,4-dichloro substitution in the target compound likely confers stronger antimicrobial activity compared to mono-chloro analogs, as seen in oxadiazole derivatives .

- Methyl groups (vs.

Antimicrobial and Antifungal Activity

Dichlorophenyl-substituted heterocycles, such as oxadiazole-2(3H)-thiones (e.g., compounds 5a-5k in ), exhibit potent antifungal activity against Aspergillus spp. and Fusarium oxysporum, with inhibition zones exceeding those of nystatin . The 3,4-dichlorophenyl group is critical for this activity, as analogs with single chlorine substitutions (e.g., 4-chlorophenyl) show reduced efficacy .

Antioxidant Activity

While direct data for the target compound are lacking, structurally related dichlorophenyl bi-pyrazoles demonstrated DPPH radical scavenging activity (IC50 = 9.66–12.02 μM), though less potent than hydroxyl radical scavengers (e.g., compound 5g: IC50 = 0.905 μM) . The dichlorophenyl group’s electron-withdrawing effects may stabilize radical intermediates, enhancing antioxidant capacity.

Physicochemical and Spectral Properties

Spectral characterization of analogs (e.g., IR, NMR, MS) reveals consistent patterns:

- IR : C-Cl stretches appear near 740 cm<sup>-1</sup>, while C=N/C=S bands occur at 1237–1668 cm<sup>-1</sup> .

- <sup>1</sup>H-NMR : Aromatic protons resonate at δ 6.97–7.99 ppm, with methyl groups at δ 2.59–2.70 ppm .

- Elemental Analysis: Minor deviations in carbon/hydrogen percentages (e.g., 63.08% C vs. 62.74% calculated) suggest structural purity challenges in dichlorophenyl derivatives .

生物活性

5-(3,4-Dichlorophenyl)-3-methylisoxazole is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological effects, mechanisms of action, and potential applications in medicine based on current research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which contributes to its unique reactivity and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The exact mechanism of action for this compound remains largely unexplored. However, studies suggest that isoxazole derivatives interact with various biomolecules involved in cellular processes:

- Energy Metabolism : Similar compounds have been shown to affect the energetics of Mycobacterium tuberculosis, indicating a potential role in targeting bacterial energy pathways.

- Neurotransmitter Transport : Isoxazole analogues have been reported to bind to the System xc− transporter, which plays a crucial role in glutamate transport and could have implications for neurodegenerative diseases .

Anticancer Activity

Research indicates that isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Isoxazoles (including those structurally similar to this compound) demonstrated significant cytotoxicity against human promyelocytic leukemia cells (HL-60). The compounds influenced the expression levels of apoptosis-related genes such as Bcl-2 and p21^WAF-1. Specifically, one derivative reduced Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Preliminary studies have shown that certain isoxazole derivatives exhibit moderate antibacterial activity against various pathogens. This activity is attributed to their ability to disrupt cellular integrity and inhibit essential metabolic functions in bacteria .

Research Findings Table

Case Study 1: Anticancer Properties

A study focused on the cytotoxic effects of this compound derivatives on HL-60 cells revealed that these compounds can induce apoptosis by modulating key regulatory proteins involved in cell survival and proliferation. The results indicated that these derivatives could serve as potential chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective potential of isoxazole derivatives in models of oxidative stress. The compounds were found to reduce oxidative damage in neuronal cells, suggesting a possible therapeutic role in neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for 5-(3,4-dichlorophenyl)-3-methylisoxazole, and how are intermediates purified?

The synthesis typically involves cyclization of an oxime intermediate derived from 3,4-dichlorobenzaldehyde and hydroxylamine hydrochloride under acidic conditions. Subsequent cyclization with α,β-unsaturated carbonyl compounds forms the isoxazole ring. Reduction steps (e.g., using NaBH₄ or LiAlH₄) yield the final product. Purification often employs crystallization (e.g., hot ethanol) or liquid-liquid extraction with ethyl acetate and brine .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substituents and methyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like C=N and C-O. Reference data from authoritative databases (e.g., NIST Chemistry WebBook) ensure accuracy in spectral assignments .

Q. How is cytotoxicity assessed prior to pharmacological testing of this compound?

Cytotoxicity is evaluated using in vitro assays such as MTT or resazurin-based viability tests on mammalian cell lines (e.g., HEK-293 or HepG2). Non-toxic concentrations (typically IC₅₀ > 100 µM) are established to rule out nonspecific cell death before anti-inflammatory or antimicrobial assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization involves controlling temperature (e.g., 60–80°C for cyclization) and pH (acidic for oxime formation). Catalytic additives like DMF enhance reaction efficiency, while continuous flow reactors reduce side reactions. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity data may arise from variations in assay protocols (e.g., cell line specificity or incubation time). Meta-analyses comparing IC₅₀ values across studies, paired with molecular docking to validate target binding (e.g., MAPK pathways), clarify mechanistic inconsistencies. Standardized positive controls (e.g., diclofenac for anti-inflammatory assays) improve reproducibility .

Q. How do structural modifications of the isoxazole ring influence pharmacological activity?

Substituent effects are studied via structure-activity relationship (SAR) analyses. For example:

Q. What computational tools are used to predict the reactivity of this compound in synthetic pathways?

Density Functional Theory (DFT) calculations model transition states and activation energies for cyclization steps. Software like Gaussian or ORCA predicts regioselectivity, while molecular dynamics simulations assess solvent effects. These tools guide experimental design to minimize byproducts .

Methodological Notes

- Synthesis References: Prioritize peer-reviewed protocols over industrial methods to ensure reproducibility .

- Data Validation: Cross-check spectral data with NIST or PubChem entries to resolve ambiguities .

- Ethical Compliance: Adhere to OECD guidelines for in vitro cytotoxicity testing to ensure ethical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。